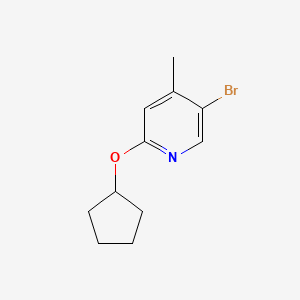
Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate, or TBASP, is a novel chiral sulfonamide compound with a wide range of potential applications in the fields of organic chemistry, biochemistry, and pharmacology. TBASP has been studied for its ability to act as a chiral ligand in asymmetric catalysis, to serve as a model compound for studying the reactivity of azetidine-3-sulfonamides, and its potential use as a pharmaceutical agent.
Wissenschaftliche Forschungsanwendungen
TBASP has been used as a model compound for studying the reactivity of azetidine-3-sulfonamides. It has also been used as a chiral ligand in asymmetric catalysis, as well as a catalyst in the synthesis of other compounds. TBASP has also been studied for its potential use in pharmaceuticals, as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls.
Wirkmechanismus
TBASP acts as a chiral ligand in asymmetric catalysis, which involves the formation of a catalytically active complex between the TBASP molecule and a metal ion. The metal ion facilitates the formation of a new stereogenic center in the reaction, resulting in the formation of an enantiomerically pure product.
Biochemical and Physiological Effects
TBASP has been studied for its potential use as a pharmaceutical agent. In vitro studies have shown that TBASP is able to inhibit the biosynthesis of bacterial cell walls, which could potentially be used to treat bacterial infections. In addition, TBASP has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting potential use as an analgesic drug.
Vorteile Und Einschränkungen Für Laborexperimente
TBASP is a relatively simple compound to synthesize in the laboratory, and its reactivity makes it a useful model compound for studying the reactivity of azetidine-3-sulfonamides. However, TBASP is relatively unstable, and its reactivity can be unpredictable, making it difficult to use in certain experiments.
Zukünftige Richtungen
Future research on TBASP could focus on its potential use as a pharmaceutical agent. Studies could be conducted to further investigate its mechanism of action and its potential use in the treatment of bacterial infections and other diseases. In addition, further research could focus on the development of more stable derivatives of TBASP that could be used in asymmetric catalysis and other laboratory experiments. Finally, studies could be conducted to explore the potential use of TBASP in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
tert-butyl 4-(azetidin-3-ylsulfonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O4S/c1-12(2,3)19-11(16)14-4-6-15(7-5-14)20(17,18)10-8-13-9-10/h10,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAFVBYHCRHASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(azetidine-3-sulfonyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449647.png)


![8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline](/img/structure/B1449653.png)







![1-[(Fmoc-amino)methyl]cyclobutanecarboxylic acid](/img/structure/B1449666.png)
![3-[2-(2-Methoxyethoxy)-phenyl]-propionic acid](/img/structure/B1449669.png)
